8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid
Overview
Description
NSC 87877 is a potent inhibitor of protein tyrosine phosphatases, specifically targeting Shp2 and Shp1. It is known for its ability to inhibit dual-specificity phosphatase 26 (DUSP26) as well. The compound has a molecular formula of C19H13N3O7S2 and a molecular weight of 459.45 g/mol .
Mechanism of Action
Target of Action
NSC-87877, also known as 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, primarily targets the protein tyrosine phosphatases SHP-1 and SHP-2 . These proteins play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
NSC-87877 acts as a potent, catalytic site-targeting inhibitor of SHP-1 and SHP-2 protein tyrosine phosphatases . It inhibits these targets with IC50 values of 355 nM and 318 nM respectively . This interaction results in changes in the activity of these proteins, affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of SHP-1 and SHP-2 by NSC-87877 affects several biochemical pathways. It has been shown to inhibit EGF-induced Erk1/2 activation . Additionally, it has been found to inhibit the function of dual-specificity phosphatase 26 (DUSP26), which is involved in the regulation of key cellular processes .
Pharmacokinetics
It’s known that the compound is cell-permeable , which suggests it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of SHP-1, SHP-2, and DUSP26 by NSC-87877 has several effects at the molecular and cellular levels. It has been shown to increase p53 phosphorylation and activation, leading to increased activation of downstream p38 effector proteins . This results in poly ADP ribose polymerase/caspase-3 cleavage, leading to apoptosis . In neuroblastoma cell lines, NSC-87877 treatment resulted in decreased tumor growth and increased p53 and p38 activity .
Biochemical Analysis
Biochemical Properties
NSC-87877 is a cell-permeable inhibitor that targets SHP-1 and SHP-2 protein tyrosine phosphatases with IC50 values of 355 nM and 318 nM, respectively . Additionally, NSC-87877 inhibits dual-specificity phosphatase 26 (DUSP26), which plays a role in regulating p53 and p38 MAP kinase pathways . By inhibiting these enzymes, NSC-87877 can modulate phosphorylation states of various proteins, thereby influencing multiple signaling cascades.
Cellular Effects
NSC-87877 has been shown to induce apoptosis in neuroblastoma cell lines by inhibiting DUSP26, leading to increased phosphorylation and activation of p53 and p38 MAP kinase . This compound also affects cell signaling pathways by inhibiting SHP-2, which is involved in the activation of Ras and Erk1/2 pathways . These effects result in altered gene expression and cellular metabolism, ultimately leading to reduced cell proliferation and increased cell death in cancer cells.
Molecular Mechanism
At the molecular level, NSC-87877 exerts its effects by binding to the catalytic cleft of SHP-2, thereby inhibiting its phosphatase activity . This inhibition prevents the dephosphorylation of target proteins, leading to sustained activation of downstream signaling pathways such as p53 and p38 MAP kinase . Additionally, NSC-87877 inhibits DUSP26, which further enhances the activation of these pathways and promotes apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NSC-87877 have been observed to change over time. For instance, prolonged treatment with NSC-87877 leads to sustained inhibition of SHP-2 and DUSP26, resulting in continuous activation of p53 and p38 MAP kinase pathways . This sustained activation can lead to long-term effects on cellular function, including increased apoptosis and reduced cell proliferation . NSC-87877 is stable under standard laboratory conditions and retains its inhibitory activity over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of NSC-87877 vary with different dosages. For example, in a murine model of neuroblastoma, a dosage of 30 mg/kg administered intraperitoneally once daily for 15 days resulted in significant inhibition of tumor growth and increased p53 and p38 activity . Higher doses of NSC-87877 have been associated with increased cytotoxicity and adverse effects, highlighting the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
NSC-87877 is involved in metabolic pathways that regulate protein phosphorylation and dephosphorylation. By inhibiting SHP-1, SHP-2, and DUSP26, NSC-87877 modulates the activity of key signaling proteins involved in cell growth, differentiation, and apoptosis . This compound also affects metabolic flux and metabolite levels by altering the phosphorylation states of enzymes and other regulatory proteins .
Transport and Distribution
NSC-87877 is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . Once inside the cell, NSC-87877 interacts with target proteins such as SHP-1, SHP-2, and DUSP26, leading to its accumulation in specific cellular compartments where these proteins are localized . This targeted distribution enhances the efficacy of NSC-87877 in modulating cellular signaling pathways.
Subcellular Localization
NSC-87877 is primarily localized in the cytoplasm, where it interacts with its target proteins SHP-1, SHP-2, and DUSP26 . The subcellular localization of NSC-87877 is influenced by the presence of targeting signals and post-translational modifications that direct it to specific compartments within the cell . This localization is crucial for the compound’s activity, as it ensures that NSC-87877 can effectively inhibit its target enzymes and modulate cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 87877 involves multiple steps, starting with the preparation of the core structure, which is a 7-aza-8-hydroxyquinoline compound. The key steps include:
Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic conditions.
Sulfonation: Introduction of sulfonic acid groups at specific positions on the quinoline ring.
Diazotization and coupling: Formation of the azo linkage by diazotizing an aromatic amine and coupling it with the sulfonated quinoline
Industrial Production Methods
Industrial production of NSC 87877 follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch processing: Using large reactors to carry out the cyclization, sulfonation, and diazotization steps.
Purification: Employing techniques such as crystallization and chromatography to achieve high purity levels (≥98%)
Chemical Reactions Analysis
Types of Reactions
NSC 87877 primarily undergoes:
Inhibition reactions: It inhibits protein tyrosine phosphatases by binding to their catalytic sites.
Phosphorylation and dephosphorylation: It affects the phosphorylation status of proteins by inhibiting phosphatases
Common Reagents and Conditions
Reagents: Common reagents include acids for cyclization, sulfonating agents, and diazotizing agents.
Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield
Major Products
The major product of these reactions is NSC 87877 itself, which is characterized by its high purity and specific inhibitory activity .
Scientific Research Applications
NSC 87877 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study protein tyrosine phosphatases and their role in various biochemical pathways.
Biology: Employed in cell signaling studies to understand the regulation of phosphorylation and dephosphorylation processes.
Medicine: Investigated for its potential therapeutic effects in diseases where protein tyrosine phosphatases are implicated, such as cancer and autoimmune disorders.
Industry: Utilized in the development of diagnostic assays and as a reference compound in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
SHP1/2 PTPase Inhibitor: Another potent inhibitor of Shp1 and Shp2 with similar inhibitory activity.
PTP1B Inhibitor: Inhibits protein tyrosine phosphatase 1B but with less potency compared to NSC 87877
Uniqueness
NSC 87877 is unique due to its high specificity and potency in inhibiting Shp2 and Shp1, with IC50 values of 0.318 μM and 0.355 μM, respectively. It also exhibits significant selectivity over other phosphatases, making it a valuable tool in research .
Properties
IUPAC Name |
8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMFVZOKHBRUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866596 | |
Record name | 8-Oxo-7-[2-(6-sulfonaphthalen-2-yl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56990-57-9 | |
Record name | 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056990579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-87877 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-87877 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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